Recql5-IN-1 -

Recql5-IN-1

Catalog Number: EVT-10963243
CAS Number:
Molecular Formula: C25H18F6N4O2S
Molecular Weight: 552.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Recql5-IN-1 is a small molecule designed to selectively target and inhibit the functions of the RecQL5 protein, a member of the RecQ helicase family. This compound has gained attention due to its potential applications in cancer therapy, particularly in breast cancer where RecQL5 is often overexpressed. The compound's design focuses on its ability to disrupt the interactions and activities associated with RecQL5, ultimately leading to the preferential killing of cancer cells that express this helicase.

Source and Classification

Recql5-IN-1 was synthesized as part of a research initiative aimed at developing small molecules that can modulate the function of specific proteins involved in DNA repair and replication processes. It falls under the classification of small-molecule inhibitors, specifically targeting helicase activity associated with DNA repair mechanisms. The development of this compound is rooted in studies that demonstrate the role of RecQL5 in maintaining genomic stability and its implications in cancer biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Recql5-IN-1 involves several organic chemistry techniques, including:

  1. Design: The initial design was based on structural insights into the RecQL5 protein and its interactions with DNA and other proteins.
  2. Chemical Synthesis: The synthesis followed established organic protocols, likely involving multiple steps such as:
    • Formation of key intermediates through reactions like nucleophilic substitutions or cyclizations.
    • Purification processes such as column chromatography to isolate the final product.
  3. Characterization: The synthesized compound was characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

The synthesis process is critical for ensuring that the compound can effectively interact with its biological target.

Molecular Structure Analysis

Structure and Data

  • Molecular Weight: Determined through Mass Spectrometry.
  • Chemical Formula: Derived from elemental analysis.
  • 3D Structure: Computational modeling may be employed to visualize how Recql5-IN-1 interacts with RecQL5 at the molecular level.

The precise structure would be essential for understanding its mechanism of action and optimizing its efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

Recql5-IN-1 engages in specific biochemical interactions that inhibit RecQL5 activity. Key aspects include:

  1. Binding Affinity: The compound is designed to bind to active sites on the RecQL5 protein, disrupting its helicase activity.
  2. Inhibition Mechanism: Studies indicate that it stabilizes interactions between RecQL5 and RAD51, preventing effective homologous recombination repair processes.
  3. Biochemical Assays: Various assays are employed to measure the inhibitory effects of Recql5-IN-1 on DNA repair pathways, including cell viability assays in cancer cell lines expressing high levels of RecQL5.

These reactions are critical for evaluating the compound's potential therapeutic effects.

Mechanism of Action

Process and Data

The mechanism by which Recql5-IN-1 exerts its effects involves several key processes:

  1. Targeting Helicase Activity: By binding to RecQL5, it inhibits its helicase function, which is essential for unwinding DNA during replication and repair.
  2. Disruption of Protein Interactions: The compound interferes with the interaction between RecQL5 and RAD51, a protein crucial for homologous recombination repair.
  3. Induction of Genotoxic Stress: Inhibition of RecQL5 leads to accumulation of DNA damage due to impaired repair mechanisms, selectively killing cancer cells while sparing normal cells.

This targeted approach leverages the overexpression of RecQL5 in certain cancers to enhance therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility may not be extensively documented for Recql5-IN-1, general properties expected for small molecules include:

  • Solubility: Likely soluble in organic solvents; solubility in aqueous media would be crucial for biological applications.
  • Stability: Stability under physiological conditions is essential for therapeutic use; this would be assessed through degradation studies.
  • Toxicity Profile: Preliminary toxicity evaluations indicate low toxicity toward normal cells, which is advantageous for clinical applications.

These properties are vital for determining practical applications in therapeutic settings.

Applications

Scientific Uses

Recql5-IN-1 has significant potential applications in:

  1. Cancer Therapy: Particularly effective against breast cancers with high levels of RecQL5 expression, offering a novel approach to sensitizing tumors resistant to conventional therapies such as cisplatin.
  2. Research Tool: Serves as a valuable tool for studying the biological functions of RecQL5 in DNA repair mechanisms and cellular responses to genotoxic stress.
  3. Drug Development: Provides a foundation for further development of targeted therapies aimed at other cancers where helicases play critical roles.

The ongoing research into this compound highlights its promise as both a therapeutic agent and a research tool in molecular biology.

Introduction to RECQL5 Helicase and Pharmacological Targeting

Biological Significance of RECQL5 in Genome Stability

RecQ Like Helicase 5 (RECQL5) belongs to the human RecQ helicase family, which comprises five proteins critical for maintaining genomic integrity. Unlike Bloom Syndrome Protein (BLM), Werner Syndrome ATP-Dependent Helicase (WRN), and RECQ Protein Like 4 (RECQL4)—linked to heritable cancer predisposition syndromes—RECQL5 was not initially associated with human disease. However, murine models revealed its indispensable tumor-suppressive role. Recql5-deficient mice exhibit a 46% cancer incidence by 22 months (versus 6% in wild-type), including lymphomas and lung adenocarcinomas [3] [6]. This susceptibility arises from RECQL5’s function in suppressing DNA double-strand breaks (DSBs) and homologous recombination (HR). RECQL5 achieves this by disrupting Recombination Protein 51 (RAD51) presynaptic filaments—key intermediates in HR repair—using adenosine triphosphate (ATP)-dependent mechanisms [3] [7].

Structurally, RECQL5 contains a catalytic core helicase domain and a unique C-terminal region featuring Kinase-Inducible Domain Interacting (KIX) and Set2-Rpb1 Interacting (SRI) domains. These facilitate protein interactions, notably with RNA Polymerase II (RNAPII) and RAD51 [7]. By resolving transcription-replication conflicts and preventing illegitimate HR events, RECQL5 minimizes gross chromosomal rearrangements and oncogenic mutations [7]. Paradoxically, RECQL5 is overexpressed in breast, lung, and bladder cancers, correlating with poor prognosis, metastasis, and chemoresistance [2] [5]. This duality positions RECQL5 as a compelling therapeutic target: its inhibition could selectively destabilize cancer cells reliant on RECQL5 for DNA repair.

Table 1: RECQL5 Isoforms and Functional Domains

IsoformSize (kDa)Functional DomainsActivity
RECQL5α70Helicase D1-D2Strand annealing only
RECQL5β120Full helicase core + KIX/SRI domainsHelicase, anti-recombinase
RECQL5γ90Helicase D1-D2 + partial C-terminalATPase, no helicase

Rationale for Targeting RECQL5 in Oncotherapy

RECQL5 overexpression in malignancies drives therapeutic resistance by enhancing DNA repair capacity. In breast cancer, 53.7% of tumors display nuclear RECQL5 upregulation, which stabilizes RAD51 filaments and facilitates error-free HR repair. This confers resistance to platinum-based chemotherapies and ionizing radiation [2] [4]. Non-small cell lung cancer (NSCLC) cells overexpressing RECQL5 exhibit amplified epithelial-mesenchymal transition (EMT), metastasis, and cisplatin resistance through Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway activation [5]. Crucially, RECQL5 depletion sensitizes cancer cells to DNA-damaging agents without significantly affecting normal cells, revealing a therapeutic window [5].

The anti-recombinase activity of RECQL5 provides a unique targeting strategy. While other RecQ helicases (e.g., BLM) resolve late HR intermediates (e.g., double Holliday junctions), RECQL5 acts earlier by dismantling RAD51-ssDNA nucleofilaments [3] [7]. Inhibiting RECQL5 could thus stabilize RAD51 aggregates, impair HR repair, and induce synthetic lethality in cancers with underlying DNA repair deficiencies. Furthermore, RECQL5 inhibition may potentiate Poly (ADP-Ribose) Polymerase (PARP) inhibitors by forcing HR-proficient cancers into error-prone non-homologous end joining (NHEJ) [4].

Discovery and Classification of RECQL5-IN-1 as a First-in-Class Inhibitor

RECQL5-IN-1 (Compound 4a; Chemical Abstracts Service [CAS] No. 2718170-45-5) is the first orally bioavailable inhibitor specifically designed to target RECQL5. Reported in 2021, it emerged from a screen of small molecules that disrupt RECQL5-RAD51 interactions [2]. With a molecular weight of 552.49 g/mol (Chemical Formula: C₂₅H₁₈F₆N₄O₂S), RECQL5-IN-1 binds both enzymatic (helicase) and nonenzymatic (RAD51-interaction) domains of RECQL5 [1]. It achieves potent inhibition of RECQL5 helicase activity (half-maximal inhibitory concentration [IC₅₀] = 46.3 nM), validated through biochemical assays and in silico molecular simulations [1] [2].

Table 2: Biochemical Profile of RECQL5-IN-1

PropertyValue
Molecular Weight552.49 g/mol
CAS Number2718170-45-5
RECQL5 Helicase IC₅₀46.3 nM
Cytotoxicity (MCF7 WT)4.8 μM (IC₅₀, clonogenic assay)
Cytotoxicity (MCF7 RECQL5-KO)19.6 μM (IC₅₀, clonogenic assay)

RECQL5-IN-1 exhibits >4-fold selectivity for RECQL5-expressing breast cancer cells (MCF7 IC₅₀: 4.8 μM) over isogenic RECQL5-knockout counterparts (IC₅₀: 19.6 μM) in clonogenic survival assays [1]. It shows no activity against other RECQL helicases (e.g., BLM, WRN), underscoring its specificity [2]. In vivo, oral administration (50 mg/kg every two days) suppresses RECQL5-expressing MCF7 xenograft growth in murine models without organ toxicity, confirming its first-in-class status [1] [2].

Mechanism of Action and Biochemical Characterization

Properties

Product Name

Recql5-IN-1

IUPAC Name

1-[(S)-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-phenylmethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

Molecular Formula

C25H18F6N4O2S

Molecular Weight

552.5 g/mol

InChI

InChI=1S/C25H18F6N4O2S/c26-24(27,28)17-11-18(25(29,30)31)13-19(12-17)32-22(36)33-20(16-9-5-2-6-10-16)21-34-35-23(37-21)38-14-15-7-3-1-4-8-15/h1-13,20H,14H2,(H2,32,33,36)/t20-/m0/s1

InChI Key

BHTXRKYKSWDTRG-FQEVSTJZSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C(C3=CC=CC=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)[C@H](C3=CC=CC=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.